molecular formula C28H26N2O5S B11656756 9,10-dioxo-N-{2-[4-(piperidin-1-ylsulfonyl)phenyl]ethyl}-9,10-dihydroanthracene-2-carboxamide

9,10-dioxo-N-{2-[4-(piperidin-1-ylsulfonyl)phenyl]ethyl}-9,10-dihydroanthracene-2-carboxamide

Cat. No.: B11656756
M. Wt: 502.6 g/mol
InChI Key: FEKIEYGEOZBKLY-UHFFFAOYSA-N
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Description

9,10-dioxo-N-{2-[4-(piperidin-1-ylsulfonyl)phenyl]ethyl}-9,10-dihydroanthracene-2-carboxamide is a complex organic compound that features a combination of anthracene, sulfonamide, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-dioxo-N-{2-[4-(piperidin-1-ylsulfonyl)phenyl]ethyl}-9,10-dihydroanthracene-2-carboxamide typically involves multiple steps:

    Formation of the Anthracene Core: The anthracene core can be synthesized through a Friedel-Crafts acylation reaction, followed by oxidation to introduce the 9,10-dioxo groups.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the anthracene derivative with a sulfonyl chloride in the presence of a base.

    Attachment of the Piperidine Moiety: The piperidine moiety is attached through a nucleophilic substitution reaction, where the piperidine ring reacts with an appropriate leaving group on the phenyl ring.

    Final Coupling: The final coupling step involves the reaction of the intermediate with 2-bromoethylamine to introduce the ethyl linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene core, leading to further functionalization.

    Reduction: Reduction reactions can target the carbonyl groups on the anthracene core, potentially converting them to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinone derivatives, while reduction can yield hydroxyanthracene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology and Medicine

In biology and medicine, 9,10-dioxo-N-{2-[4-(piperidin-1-ylsulfonyl)phenyl]ethyl}-9,10-dihydroanthracene-2-carboxamide has shown potential as an antimicrobial and anticancer agent. Its ability to inhibit enzymes such as dihydrofolate reductase makes it a candidate for drug development .

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, its inhibition of dihydrofolate reductase disrupts the folate pathway, leading to cell cycle arrest and apoptosis in cancer cells . The sulfonamide group plays a crucial role in binding to the active site of the enzyme, while the anthracene core provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide: Similar in structure but lacks the anthracene core.

    9,10-dioxoanthracene-2-carboxamide: Similar anthracene core but lacks the sulfonamide and piperidine moieties.

Uniqueness

The uniqueness of 9,10-dioxo-N-{2-[4-(piperidin-1-ylsulfonyl)phenyl]ethyl}-9,10-dihydroanthracene-2-carboxamide lies in its combination of structural features, which confer specific chemical and biological properties. The presence of both the anthracene core and the sulfonamide-piperidine moiety allows for a wide range of applications and interactions that are not possible with simpler compounds.

Properties

Molecular Formula

C28H26N2O5S

Molecular Weight

502.6 g/mol

IUPAC Name

9,10-dioxo-N-[2-(4-piperidin-1-ylsulfonylphenyl)ethyl]anthracene-2-carboxamide

InChI

InChI=1S/C28H26N2O5S/c31-26-22-6-2-3-7-23(22)27(32)25-18-20(10-13-24(25)26)28(33)29-15-14-19-8-11-21(12-9-19)36(34,35)30-16-4-1-5-17-30/h2-3,6-13,18H,1,4-5,14-17H2,(H,29,33)

InChI Key

FEKIEYGEOZBKLY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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